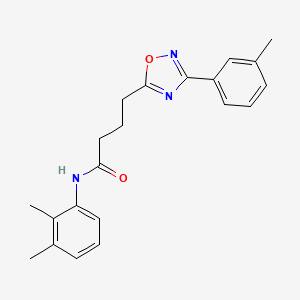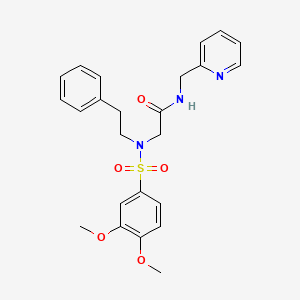![molecular formula C23H23ClN2O3S B7691761 2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7691761.png)
2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide, also known as PBA-Na, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PBA-Na is a derivative of benzenesulfonamide and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of an enzyme called protein tyrosine phosphatase 1B (PTP1B). PTP1B is known to play a role in the regulation of insulin signaling and glucose metabolism. By inhibiting PTP1B, this compound enhances insulin sensitivity and glucose uptake in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to enhancing insulin sensitivity and glucose uptake, this compound has been shown to have anti-inflammatory and anti-cancer properties. This compound has also been shown to have neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide in lab experiments is its potential applications in the treatment of a range of diseases. This compound has been shown to have anti-inflammatory and anti-cancer properties, as well as potential applications in the treatment of diabetes and neurodegenerative diseases. However, there are also limitations to using this compound in lab experiments. One of the main limitations is the complexity of the synthesis method, which requires careful control of reaction conditions and purification steps to obtain a pure product. In addition, further research is needed to fully understand the mechanism of action of this compound.
Direcciones Futuras
There are a number of future directions for research on 2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide. One area of research is in the development of new treatments for diabetes. This compound has been shown to enhance insulin sensitivity and glucose uptake in cells, which could have significant implications for the treatment of diabetes. Another area of research is in the development of new treatments for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects, which could have implications for the treatment of these diseases. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs with even greater potential for the treatment of a range of diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, including enhancing insulin sensitivity and glucose uptake, anti-inflammatory and anti-cancer properties, and neuroprotective effects. While there are limitations to using this compound in lab experiments, further research is needed to fully understand its mechanism of action and potential applications in the treatment of a range of diseases.
Métodos De Síntesis
The synthesis of 2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide involves the reaction of 2-phenylethylamine with benzenesulfonyl chloride, followed by the reaction of the resulting product with pyridine-3-carboxaldehyde and acetic anhydride. The final product is obtained by the addition of sodium hydroxide to the resulting mixture. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure product.
Aplicaciones Científicas De Investigación
2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of diabetes. This compound has been shown to enhance insulin sensitivity and glucose uptake in cells, which could have significant implications for the treatment of diabetes. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties, which could have implications for the treatment of a range of diseases.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-18-12-13-20(16-22(18)24)25-23(27)17-26(15-14-19-8-4-2-5-9-19)30(28,29)21-10-6-3-7-11-21/h2-13,16H,14-15,17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZNOUGQBFKEPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7691682.png)

![(Z)-N'-(2-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691694.png)


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691728.png)








